Tetraethylphosphanium hydroxide

zeolite synthesis titanium silicalite TS-1 structure-directing agent

Tetraethylphosphanium hydroxide (CAS 14814-28-9), synonymously referred to as tetraethylphosphonium hydroxide (TEPOH), is a quaternary phosphonium hydroxide with the molecular formula C₈H₂₁OP and a formula weight of 164.23 g·mol⁻¹. The compound is commercially supplied exclusively as an aqueous solution—most commonly at approximately 8 wt% under the trade name Hishicolin PX-2H , or at 40 wt% from specialty chemical vendors —because the anhydrous form is highly hygroscopic and difficult to isolate.

Molecular Formula C8H21OP
Molecular Weight 164.23 g/mol
CAS No. 14814-28-9
Cat. No. B079074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylphosphanium hydroxide
CAS14814-28-9
Molecular FormulaC8H21OP
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC[P+](CC)(CC)CC.[OH-]
InChIInChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1
InChIKeyZOMVKCHODRHQEV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylphosphanium Hydroxide (CAS 14814-28-9): Procurement-Relevant Identity, Purity, and Commercial Availability


Tetraethylphosphanium hydroxide (CAS 14814-28-9), synonymously referred to as tetraethylphosphonium hydroxide (TEPOH), is a quaternary phosphonium hydroxide with the molecular formula C₈H₂₁OP and a formula weight of 164.23 g·mol⁻¹ . The compound is commercially supplied exclusively as an aqueous solution—most commonly at approximately 8 wt% under the trade name Hishicolin PX-2H , or at 40 wt% from specialty chemical vendors —because the anhydrous form is highly hygroscopic and difficult to isolate . It appears as a colorless to pale yellow liquid, is fully miscible with water and lower alcohols, and exhibits strong basicity (pH ~13 for concentrated solutions) . Its primary industrial and research value derives from its dual capacity as a strong organic base and as a precursor to tetraethylphosphonium-based ionic liquids and phosphorus-modified zeolites .

Why Tetraethylphosphanium Hydroxide Cannot Be Generically Substituted with Other Tetraalkylphosphonium Hydroxides


Despite sharing the generic formula R₄P⁺OH⁻, tetraalkylphosphonium hydroxides are not functionally interchangeable. The length of the four alkyl substituents governs the cation's hydrodynamic radius, lipophilicity, thermal decomposition pathway, and—most critically—its structure-directing potency in zeolite synthesis [1]. For example, pure tetrabutylphosphonium hydroxide (TBPOH) directs crystallization toward the MEL framework, whereas the introduction of TEPOH redirects the synthesis toward the MFI framework under otherwise identical conditions [1]. Furthermore, TEPOH uniquely decomposes upon calcination to deposit phosphorus-modifying species within zeolite micropores—a capability absent in cyclic ammonium SDAs such as N,N-diethyl-2,6-dimethylpiperidinium hydroxide [2]. Even within the phosphonium family, the alkaline stability and ionic liquid formation behavior diverge sharply: TBPOH-derived carboxylate salts form room-temperature ionic liquids, whereas their TEPOH counterparts do not [3]. These differences are not subtle; they determine whether a synthesis yields the target material or a useless byproduct. The following quantitative evidence guide documents exactly where TEPOH departs from its closest analogs.

Quantitative Evidence Guide: Where Tetraethylphosphanium Hydroxide Demonstrates Verifiable Differentiation from Analogous Tetraalkylphosphonium and Ammonium Hydroxides


TEPOH Addition Redirects Zeolite Framework Selectivity from MEL to MFI (TS-1) in Titanium Silicalite Synthesis

A direct comparative synthesis study by Tuel and Taarit demonstrated that pure tetrabutylphosphonium hydroxide (TBPOH) exclusively yields the MEL framework, whereas the introduction of tetraethylphosphonium hydroxide (TEPOH) into the synthesis mixture redirects crystallization to the MFI framework, producing titanium silicalite TS-1 with a specific crystal habit [1]. Both TBP⁺ and TEP⁺ cations were confirmed by ¹³C and ³¹P solid-state NMR to be incorporated into the final zeolite structure [1]. The maximum titanium incorporation achieved via this TEPOH-mediated route was approximately 1.35 wt%, and crystal size decreased with increasing Ti content [1].

zeolite synthesis titanium silicalite TS-1 structure-directing agent

TEPOH as Dual-Function SDA and Phosphorus Source for AEI Zeolites: 1000 °C Framework Stability Unmatched by Ammonium SDA Counterparts

Sonoda et al. demonstrated that TEPOH functions simultaneously as the structure-directing agent (SDA) for high-silica AEI zeolites (Si/Al = 13–20) and, upon thermal treatment, decomposes within the zeolitic pores to deposit phosphorus-modifying species with tunable P/Al ratios [1]. The resulting P-modified AEI zeolite retains its framework structure after calcination at 1000 °C for 1 hour [1]. In contrast, the non-modified AEI zeolite synthesized using the cyclic quaternary ammonium SDA N,N-diethyl-2,6-dimethylpiperidinium hydroxide collapses under the identical calcination protocol [1]. Cu-loaded P-modified AEI zeolites exhibited no decrease in NO conversion after hydrothermal treatment at 900 °C for 4 hours in NH₃-SCR testing [1].

AEI zeolite phosphorus modification thermal stability NH₃-SCR

TEPOH-Derived Electrolyte (TEPBF₄) Outperforms Ammonium Salt Electrolytes in Conductivity, Voltage Window, and Long-Term Durability

A 2024 study systematically evaluated tetraethylphosphonium tetrafluoroborate (TEPBF₄), synthesized from TEPOH, as an electrolyte for high-performance supercapacitors [1]. The TEPBF₄/acetonitrile (AN) electrolyte delivered an ionic conductivity of 52.2 mS cm⁻¹, an electrochemical stability window of ≥4.7 V, a specific capacitance of 24.7 F g⁻¹, an energy density of 24.9 Wh kg⁻¹, and a power density of 6752 W kg⁻¹ [1]. These metrics surpassed all conventional ammonium salt electrolytes tested in the same study [1]. Critically, the TEPBF₄/AN-based supercapacitor retained 75% of its initial capacitance after a 1000-hour float test at a high working voltage of 3.2 V, significantly outperforming ammonium salt counterparts in long-term operational stability [1].

supercapacitor electrolyte ionic conductivity electrochemical stability window energy storage

TEPOH Lacks Structure-Directing Ability for AFX Zeolite: A Critical Differentiation from True SDAs and from Its Own Behavior in AEI Synthesis

In the dual-template hydrothermal conversion of FAU zeolite to AFX zeolite, TEPOH was shown by Mitani et al. to possess no intrinsic structure-directing ability for the AFX phase, necessitating a TEP/(Dab-4+TEP) molar ratio exceeding 0.9 to achieve phase-pure product [1]. The TEP cation functioned exclusively as a phosphorus modification agent via its thermal decomposition, yielding P-modified AFX zeolite with a P/Al ratio of 0.07–0.2 and a Si/Al ratio of 5–6 [1]. The resulting P-modified AFX exhibited markedly higher thermal stability than the P-free equivalent [1]. This behavior contrasts sharply with TEPOH's established role as a genuine SDA in AEI zeolite synthesis, demonstrating that its structure-directing capability is framework-specific and cannot be assumed across zeolite topologies [1].

AFX zeolite phosphorus modification dual-template synthesis structure-directing agent

TEPOH-Derived Ionic Liquids Differ from TBPOH-Derived Ionic Liquids in Room-Temperature Fluidity: Implications for Process Solvent Selection

Shimada et al. systematically compared ionic liquids (ILs) prepared from tetraethylphosphonium (P₂₂₂₂⁺) and tetrabutylphosphonium (P₄₄₄₄⁺) cations paired with various carboxylate anions [1]. A key finding was that tetrabutylphosphonium formate and tetrabutylphosphonium lactate became room-temperature ionic liquids (RTILs), whereas the corresponding tetraethylphosphonium salts did not achieve the RTIL state under the same conditions [1]. This indicates that the smaller ethyl substituents on TEPOH-derived cations result in higher melting points and, by extension, higher viscosities at ambient temperature compared with their TBPOH-derived analogs [1]. The phosphonium ILs also exhibited higher thermal stability than their ammonium counterparts [1].

ionic liquid phosphonium carboxylate room-temperature ionic liquid viscosity

Validated Application Scenarios for Tetraethylphosphanium Hydroxide Based on Quantitative Differentiation Evidence


Synthesis of MFI-Type Titanium Silicalite (TS-1) Catalysts for Selective Oxidation

TEPOH is the mandatory structure-directing agent when the target is TS-1 (MFI framework) rather than MEL-type titanosilicates. As shown by Tuel and Taarit [1], pure TBPOH yields the MEL phase, while addition of TEPOH switches the crystallization pathway to MFI. Procurement of TEPOH is therefore non-negotiable for laboratories and pilot plants producing TS-1 catalysts for phenol hydroxylation, olefin epoxidation, and cyclohexanone ammoximation. The maximum titanium incorporation of ~1.35 wt% achievable via this route [1] defines the upper bound of catalytic site density and should guide formulation specifications.

One-Pot Synthesis of Phosphorus-Modified AEI Zeolites for Thermally Durable NH₃-SCR Catalysts

TEPOH uniquely enables the one-pot synthesis of phosphorus-modified high-silica AEI zeolites (Si/Al = 13–20) without a separate phosphorus impregnation step [1]. The resulting catalyst withstands calcination at 1000 °C and hydrothermal aging at 900 °C without loss of NO conversion activity [1]. This scenario is directly relevant to manufacturers of diesel emission control catalysts who require materials that survive extreme thermal excursions during filter regeneration cycles. No cyclic ammonium SDA can replicate this dual functionality [1].

Electrolyte Precursor for High-Power, High-Voltage Supercapacitors

TEPOH serves as the precursor for tetraethylphosphonium tetrafluoroborate (TEPBF₄), which in acetonitrile delivers an ionic conductivity of 52.2 mS cm⁻¹, a 4.7 V stability window, and 75% capacitance retention after 1000 h at 3.2 V float voltage [1]. These metrics exceed those of all conventional ammonium salt electrolytes evaluated in the same study [1]. Procurement of TEPOH is indicated for R&D groups and manufacturers developing next-generation supercapacitors where high energy density (24.9 Wh kg⁻¹) and power density (6752 W kg⁻¹) are primary design targets.

Phosphorus Modification of AFX and AFX/CHA Intergrowth Zeolites Without Interference from SDA Activity

In AFX zeolite synthesis, TEPOH exerts no structure-directing influence on the AFX phase, requiring a co-template such as Dab-4 to achieve crystallization [1]. This is an advantage when the synthetic objective is phosphorus modification without altering the desired framework topology. The TEP cation decomposes cleanly to deposit phosphorus species within the zeolite cavities with a controllable P/Al ratio of 0.07–0.2 [1]. Procurement of TEPOH for this application is warranted when thermal stability enhancement of AFX or AFX/CHA intergrowth zeolites is required without risking a framework shift induced by the phosphorus source.

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